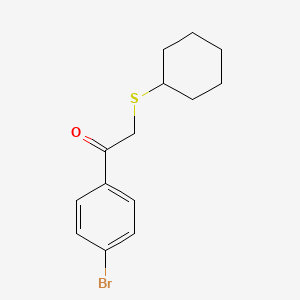
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one, also known as 4-Bromo-2-cyclohexylsulfanyl ethanone, is a chemical compound that has been studied extensively in recent years. It is a derivative of the parent compound ethanone, and has a wide range of uses in scientific research, including in the fields of organic synthesis and biochemistry.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as it is capable of forming a wide range of organic compounds. It is also used in the synthesis of other compounds, such as drugs, dyes, and fragrances. In addition, it is used in the study of biochemical and physiological processes, as it can be used to study the effects of certain drugs and compounds on the body.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an agonist at certain receptors, such as the 5-HT receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone have been studied extensively in recent years. In general, it is believed to have a wide range of effects on the body, including the inhibition of certain enzymes and the activation of certain receptors. In addition, it is believed to have an effect on the metabolism of drugs and other compounds, as well as an effect on the regulation of serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone has a number of advantages and limitations for use in lab experiments. One of the main advantages of this compound is that it is relatively easy to obtain and synthesize. In addition, it is relatively stable and can be stored for a long period of time without degradation. However, it can be toxic in high concentrations and should be handled with care.
Orientations Futures
The potential for further research into 1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone is vast. In the future, it could be used to study the effects of drugs and compounds on the body, as well as the regulation of serotonin levels in the brain. In addition, it could be used to develop new drugs and compounds, as well as to synthesize a wide range of organic compounds. Finally, it could be used to study the biochemical and physiological effects of certain drugs and compounds, as well as to develop new methods of synthesis.
Méthodes De Synthèse
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-oneclohexylsulfanyl ethanone can be synthesized through a number of different methods. The most common method involves the reaction of 4-bromobenzene and 2-cyclohexylsulfanyl ethanone in the presence of an acid catalyst. The reaction results in the formation of 4-bromo-2-cyclohexylsulfanyl ethanone, with a yield of approximately 70%. Other methods of synthesis include the reaction of 4-bromobenzene with ethanone in the presence of an acid catalyst, and the reaction of 4-bromobenzene with ethanone and an alkyl halide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-cyclohexylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBLXAHDQSLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(cyclohexylsulfanyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)
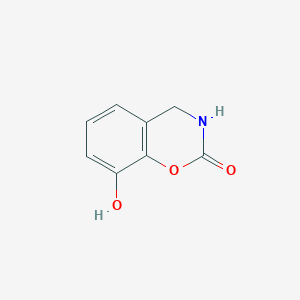
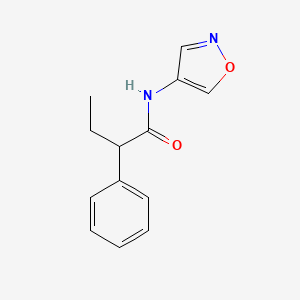
![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2783768.png)
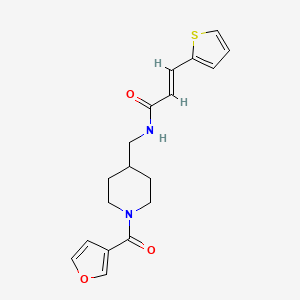
![1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine](/img/structure/B2783772.png)
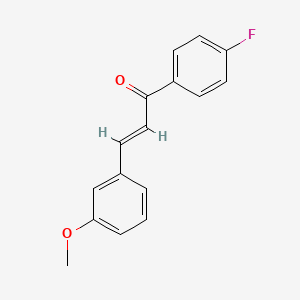
![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)


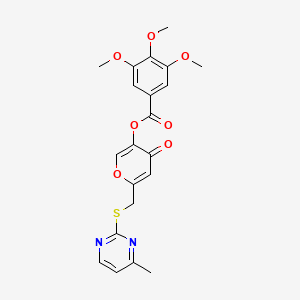
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2783782.png)
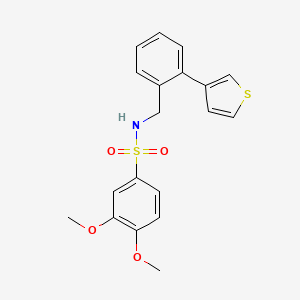
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)